![molecular formula C15H21NO3 B8223053 methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate](/img/structure/B8223053.png)
methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
Overview
Description
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties
- The study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives by Kim et al. (2021) showed unique luminescence properties influenced by electron-donating and electron-withdrawing groups. This work is significant for understanding the photophysical behavior of benzoate derivatives.
Photopolymerization
- Research on nitroxide-mediated photopolymerization by Guillaneuf et al. (2010) involved derivatives like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate. This research contributes to the development of novel photoinitiators.
Hydrogen-Bonded Supramolecular Structures
- The work by Portilla et al. (2007) on substituted 4-pyrazolylbenzoates highlights the significance of hydrogen bonding in forming diverse molecular structures, including chains and sheets.
Synthesis of Intermediates
- The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate by Lou Hong-xiang (2012) is important for the total synthesis of bisbibenzyls, indicating the role of such compounds in organic synthesis.
Mesomorphic and Fluorescence Properties
- A study by Muhammad et al. (2016) on methyl 4-(4-alkoxystyryl)benzoates explored their liquid crystalline and fluorescence properties, contributing to the field of materials science.
Anti-Juvenile Hormone Activity
- Research on ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates by Yamada et al. (2016) demonstrates their potential as anti-juvenile hormone agents, impacting insect development and pest control.
properties
IUPAC Name |
methyl 4-[(2S,4S)-4-ethoxypiperidin-2-yl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-13-8-9-16-14(10-13)11-4-6-12(7-5-11)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZBIFPILZUCT-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN[C@@H](C1)C2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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